4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-6-2-7(16-13-6)4-17-9-8(10(14)15)3-11-5-12-9/h2-3,5H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUCUOQRMRYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NC=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as 3-methyl-1,2-oxazole, using reagents like acetic anhydride and a base such as pyridine.
Attachment of the Sulfanyl Group: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst like triethylamine.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and pyrimidine rings suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Key Structural Variations and Functional Groups
The following table highlights critical differences between the target compound and its analogs:
Electronic and Steric Effects
- Sulfanyl vs.
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group (target compound) offers stronger hydrogen-bonding capacity and pH-dependent solubility, whereas carboxamides () are less acidic and more metabolically stable .
Biological Activity
The compound 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.28 g/mol. The compound features a pyrimidine ring substituted with a carboxylic acid group and a sulfanyl linkage to an oxazole moiety, contributing to its unique biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The sulfanyl group in this compound enhances its interaction with bacterial enzymes, potentially inhibiting their function. Studies have shown that similar structures can effectively combat various bacterial strains, including resistant strains.
Antitumor Activity
Compounds with similar structural motifs have been evaluated for their antitumor efficacy. For instance, derivatives containing pyrimidine and oxazole rings have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspases.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated. In vitro assays suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or tumor progression.
- Receptor Modulation : It could interact with specific receptors involved in inflammation and cancer signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with sulfanyl groups exhibited higher inhibition zones compared to controls, suggesting enhanced potency due to structural modifications.
Case Study 2: Antitumor Activity in Cell Lines
In a comparative study, this compound was tested against several cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
